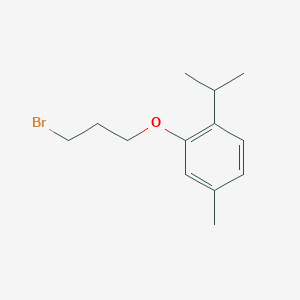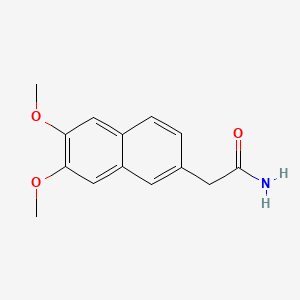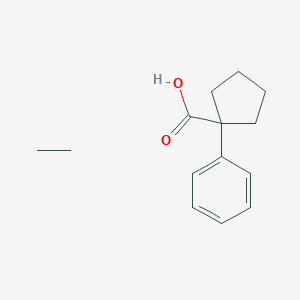![molecular formula C22H26N2O7 B12811535 (4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-O-benzyl-L-threonine p-nitrophenyl ester: is a derivative of the amino acid threonine. It is commonly used as a building block in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyl group, and a p-nitrophenyl ester group, which makes it a versatile intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-benzyl-L-threonine p-nitrophenyl ester typically involves the protection of the amino and hydroxyl groups of threonine. The process generally includes the following steps:
Protection of the Amino Group: The amino group of L-threonine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group is protected by benzylation. This involves reacting the Boc-protected threonine with benzyl bromide in the presence of a base.
Formation of the p-Nitrophenyl Ester: The final step involves the esterification of the protected threonine with p-nitrophenyl chloroformate in the presence of a base such as pyridine
Industrial Production Methods: Industrial production of Boc-O-benzyl-L-threonine p-nitrophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions:
Substitution Reactions: Boc-O-benzyl-L-threonine p-nitrophenyl ester undergoes nucleophilic substitution reactions, where the p-nitrophenyl ester group is replaced by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Boc and benzyl protecting groups can be removed under acidic or hydrogenolytic conditions, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, and the reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products:
科学研究应用
Chemistry: Boc-O-benzyl-L-threonine p-nitrophenyl ester is widely used in the synthesis of peptides and proteins. It serves as a key intermediate in the solid-phase peptide synthesis (SPPS) method, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: Boc-O-benzyl-L-threonine p-nitrophenyl ester is utilized in the synthesis of peptide drugs, which are used to treat various diseases such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
作用机制
The mechanism of action of Boc-O-benzyl-L-threonine p-nitrophenyl ester involves its role as a building block in peptide synthesis. The p-nitrophenyl ester group acts as a leaving group, facilitating the formation of peptide bonds. The Boc and benzyl protecting groups ensure the stability of the intermediate during the synthesis process .
相似化合物的比较
Boc-L-threonine: Similar to Boc-O-benzyl-L-threonine p-nitrophenyl ester but lacks the benzyl and p-nitrophenyl ester groups.
Fmoc-L-threonine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-L-threonine: Uses a carbobenzoxy (Cbz) protecting group instead of Boc
Uniqueness: Boc-O-benzyl-L-threonine p-nitrophenyl ester is unique due to its combination of protecting groups and the p-nitrophenyl ester group, which provides enhanced stability and reactivity in peptide synthesis. This makes it a preferred choice for the synthesis of complex peptides and proteins .
属性
分子式 |
C22H26N2O7 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C22H26N2O7/c1-15(29-14-16-8-6-5-7-9-16)19(23-21(26)31-22(2,3)4)20(25)30-18-12-10-17(11-13-18)24(27)28/h5-13,15,19H,14H2,1-4H3,(H,23,26)/t15-,19+/m0/s1 |
InChI 键 |
NSZFIOJKHRFXHS-HNAYVOBHSA-N |
手性 SMILES |
C[C@@H]([C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


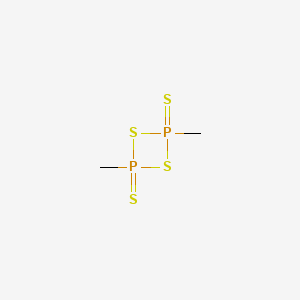
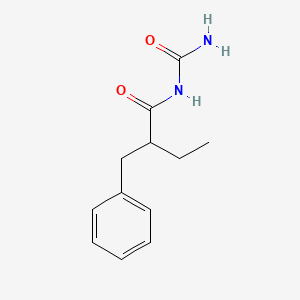
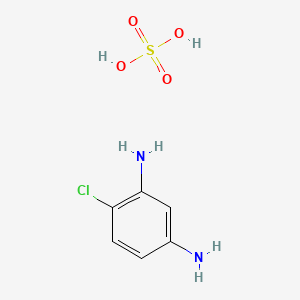
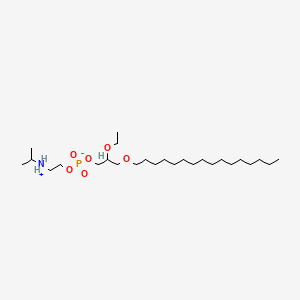

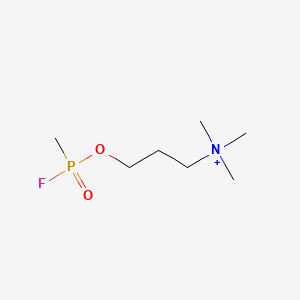

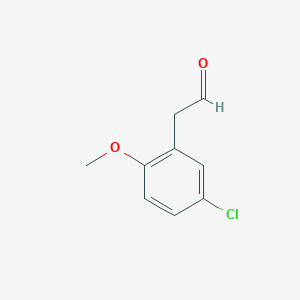
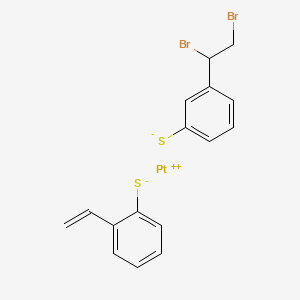
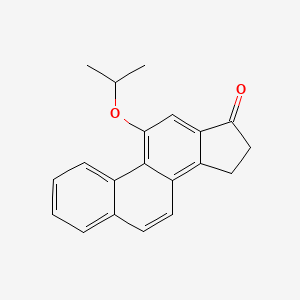
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
